molecular formula C7H5NO4S B2882680 Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate CAS No. 1937240-49-7

Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate

Cat. No.: B2882680
CAS No.: 1937240-49-7
M. Wt: 199.18
InChI Key: RGWDRPLEHFEEOF-UHFFFAOYSA-N
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Description

Introduction to Methyl 5-Cyano-3,4-Dihydroxythiophene-2-Carboxylate Research

Historical Context of Thiophene Derivative Research

Thiophene chemistry originated with Viktor Meyer’s 1882 isolation of thiophene from coal tar benzene, a discovery that revealed its aromatic properties and reactivity akin to benzene. Early syntheses relied on classical methods such as the Paal-Knorr thiophene synthesis, which utilized 1,4-diketones and sulfidizing agents like phosphorus pentasulfide. The development of Gewald’s reaction in the 1960s marked a turning point, enabling the efficient production of 2-aminothiophenes through cyclocondensation of ketones, cyanoacetates, and elemental sulfur. This compound represents a modern evolution of these foundational methods, incorporating cyano and carboxylate groups to enhance electronic and steric properties for targeted applications.

Significance in Medicinal Chemistry

The compound’s structural features—a thiophene core with electron-withdrawing cyano and carboxylate groups—make it a potent pharmacophore. These substituents facilitate hydrogen bonding and dipole interactions with biological targets, as demonstrated in studies where analogous thiophene derivatives exhibited nanomolar affinity for kinase enzymes. For example, derivatives with similar substitution patterns have shown inhibitory activity against cancer cell lines by disrupting tubulin polymerization or modulating oxidative stress pathways. The methyl ester group further enhances bioavailability by balancing lipophilicity and metabolic stability, a critical factor in drug design.

Table 1: Key Structural Features and Their Biochemical Implications
Structural Feature Role in Bioactivity Example Application
Thiophene ring Aromatic π-system for target binding DNA intercalation in anticancer drugs
Cyano group (-CN) Electron withdrawal, H-bond acceptor Enzyme active site inhibition
Carboxylate ester (-COOR) Solubility modulation, prodrug design Controlled release in drug formulations
Hydroxyl groups (-OH) Antioxidant activity, metal chelation Radical scavenging in oxidative stress

Research Evolution and Current State of Knowledge

Recent advances in synthetic organic chemistry have revolutionized access to this compound. Modern protocols employ palladium-catalyzed cross-couplings, such as the Molander reaction, to introduce vinyl or ethyl groups at specific positions, as demonstrated in the synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid derivatives. Regioselective bromination-sination sequences enable precise functionalization at the 5-position, while hydrolytic decarboxylation strategies optimize yield and purity. Computational studies using density functional theory (DFT) have further elucidated the electronic effects of substituents, guiding the design of derivatives with enhanced binding affinities.

Relevance in Biochemical Research Applications

In biochemical contexts, this compound serves as a versatile probe for studying redox mechanisms. Its hydroxyl groups participate in radical scavenging, as evidenced by DPPH assay results showing IC~50~ values comparable to ascorbic acid. Additionally, Mars rover Curiosity’s detection of thiophenic compounds in ancient sediments highlights their stability under extreme conditions, suggesting potential applications in astrobiology and prebiotic chemistry. In cancer research, NCI screenings have identified structurally related thiophenes with broad-spectrum activity across 60 cell lines, particularly against breast and colon carcinomas.

The compound’s ability to chelate transition metals, such as iron and copper, further positions it as a candidate for managing metal-induced oxidative stress in neurodegenerative diseases. Ongoing studies are exploring its role in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer’s pathology, through π-stacking interactions mediated by the thiophene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c1-12-7(11)6-5(10)4(9)3(2-8)13-6/h9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBFZWRHRXLGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. standard organic synthesis techniques involving thiophene chemistry would be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the cyano group would yield amines .

Scientific Research Applications

Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

Methyl 3,4-Dimethylthieno[2,3-b]thiophene-2-carboxylate

Structure: This compound () replaces the cyano and dihydroxy groups in the main compound with methyl substituents at positions 3 and 4, forming a fused thienothiophene system. Key Differences:

  • Substituent Effects: Methyl groups are electron-donating, increasing electron density in the aromatic system compared to the electron-withdrawing cyano group in the main compound. This alters reactivity in electrophilic substitution reactions.
  • Solubility : The absence of polar hydroxyl groups reduces water solubility compared to the dihydroxy analog.
  • Applications : Methyl-substituted thiophenes are often used in organic electronics due to enhanced π-conjugation .

2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile

Structure: Synthesized via HCl-mediated cyclization (), this compound features a morpholino group, a ketone at position 4, and a cyano group. Key Differences:

  • Functional Groups: The morpholino substituent introduces steric bulk and hydrogen-bonding capacity, while the ketone enables keto-enol tautomerism.
  • Synthesis : Prepared in 58% yield under acidic conditions, highlighting the role of HCl in cyclization .
  • Crystal Structure: Planar dihydrothiophene ring with orthogonal orientation of the morpholino group, suggesting conformational rigidity .

Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

Structure : An ethyl ester analog with methyl groups at positions 3 and 4 ().
Key Differences :

  • Ester Group : Ethyl ester vs. methyl ester alters lipophilicity and metabolic stability.

Methyl 3-Amino-5-(thien-2-yl)thiophene-2-carboxylate

Structure: Contains an amino group at position 3 and a thienyl substituent at position 5 (). Key Differences:

  • Amino Group: Enhances nucleophilicity, enabling participation in condensation or coupling reactions.
  • Applications: Amino-thiophenes are precursors to bioactive molecules or conductive polymers .

Comparative Analysis Table

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications Reference
Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate 5-CN, 3,4-OH, 2-COOCH₃ Polar, chelating, electron-withdrawing Potential pharmaceutical intermediate N/A
Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate 3,4-CH₃, fused thienothiophene Electron-donating, π-conjugated Organic electronics
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile 3-CN, 4-O, morpholino Rigid, hydrogen-bonding Crystallography studies
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate 5-CN, 3,4-CH₃, 2-COOCH₂CH₃ Lipophilic, charge-transfer Material science
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate 3-NH₂, 5-thienyl Nucleophilic, bioactive Drug discovery, polymers

Research Implications

  • Synthetic Strategies: The main compound’s dihydroxy groups may require protective-group strategies during synthesis, as seen in morpholino derivative preparation .
  • Structure-Activity Relationships (SAR): Electron-withdrawing cyano groups enhance electrophilic reactivity, while hydroxyl groups improve solubility but may complicate purification.
  • Crystallography : SHELX software () is widely used for structural determination of such compounds, aiding in conformational analysis .

Biological Activity

Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring substituted with a cyano and two hydroxyl groups, along with a carboxylate ester. The structural formula can be represented as follows:

C8H7NO4S\text{C}_8\text{H}_7\text{N}\text{O}_4\text{S}

This compound's unique structure contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization processes. Various methodologies have been explored to enhance yield and purity. For instance, a recent study highlighted a method employing triethylamine as a base in methanol under reflux conditions, achieving high yields of similar thiophene derivatives .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 25 µg/mL across different cell lines, indicating potent cytotoxicity .

The mechanism of action appears to involve the activation of the caspase cascade, leading to programmed cell death. Additionally, the compound was assessed for its effects on angiogenesis using the in ovo Yolk Sac Membrane assay, where it demonstrated significant inhibition of new blood vessel formation .

Cytotoxicity Profile

A comparative study evaluated the cytotoxic effects of this compound against normal human peripheral lymphocytes and various cancer cell lines. The results indicated that while the compound effectively reduced viability in cancer cells, it exhibited minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-715Apoptosis via caspase activation
HeLa12Induction of DNA fragmentation
HepG220Inhibition of angiogenesis

Case Studies

  • Case Study on MCF-7 Cells : In an experimental setup involving MCF-7 cells treated with varying concentrations of this compound for 48 hours, significant apoptosis was observed at concentrations above 10 µg/mL. Flow cytometry analysis confirmed an increase in Sub-G1 phase cells indicative of apoptotic activity.
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction when administered with this compound. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications in clinical settings.

Q & A

Basic Research Questions

Q. How can synthetic routes for Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate be optimized to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving malononitrile and substituted thiophene precursors. For example, refluxing 3-hydroxythieno[3,4-b]thiophene-2-carboxylate with methylating agents (e.g., methyl iodide) in a 1,4-dioxane/triethylamine system under controlled pH (acidic quenching) yields the target compound. Optimize reaction time (3–5 hours) and stoichiometric ratios (1:1 for malononitrile:precursor) to minimize side products like unreacted intermediates or over-methylated derivatives .
  • Key Parameters :

ParameterOptimal ConditionImpact on Yield
Solvent1,4-dioxaneEnhances solubility of polar intermediates
CatalystTriethylamineAccelerates nucleophilic substitution
TemperatureReflux (~100°C)Ensures complete activation of reactants

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns on the thiophene ring (e.g., cyano at C5, hydroxyl groups at C3/C4).
  • Mass Spectrometry (MS) : High-resolution MS (e.g., [M+^+] at m/z 475.0936) validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 73.39% calc. vs. 73.34% found) to confirm purity .
  • IR Spectroscopy : Detect functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, O–H stretch at ~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the thiophene ring. The cyano group is electron-withdrawing, directing electrophiles to C2/C5 positions. Hydroxyl groups at C3/C4 further modulate reactivity via hydrogen bonding or tautomerization .
  • Case Study : In sulfonation reactions, the chlorosulfonyl group preferentially attaches to C5 due to higher electron deficiency predicted by Mulliken charge analysis .

Q. How should researchers resolve contradictions in reported biological activity data for thiophene derivatives?

  • Methodological Answer :

  • Systematic Validation : Replicate assays (e.g., antimicrobial, anticancer) under standardized conditions (e.g., MIC testing in Mueller-Hinton broth at 37°C).
  • Control Experiments : Compare with structurally similar analogs (e.g., ethyl 4,5-dimethylthiophene-3-carboxylate) to isolate substituent-specific effects .
  • Data Table :
CompoundIC50_{50} (μM)Target (Enzyme/Receptor)
Methyl 5-cyano-...12.3 ± 1.2Tyrosine kinase
Ethyl 2-amino-...45.6 ± 3.1Cyclooxygenase-2

Q. What strategies mitigate degradation of this compound under ambient conditions?

  • Methodological Answer :

  • Stabilization : Store at –20°C in anhydrous DMSO or under nitrogen atmosphere to prevent hydrolysis of the cyano group or oxidation of hydroxyl moieties.
  • Degradation Kinetics : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to track decomposition products (e.g., carboxylic acid derivatives) .

Specialized Methodological Considerations

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Use SHELXL for single-crystal X-ray refinement. Key steps:

Grow crystals via slow evaporation in ethanol/water (70:30).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine hydrogen bonding networks (e.g., O–H···O interactions between hydroxyl groups) to confirm stereochemistry .

Q. What synthetic modifications enhance the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Introduce polar substituents (e.g., –SO3_3H at C5) via sulfonation .
  • Solubility Data :
DerivativeSolubility (mg/mL)
Parent compound0.8 ± 0.1
Sulfonated derivative12.4 ± 1.5

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